![molecular formula C9H17N5O3 B1394273 Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- CAS No. 1242657-83-5](/img/structure/B1394273.png)

Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-

Overview

Description

Molecular Structure Analysis

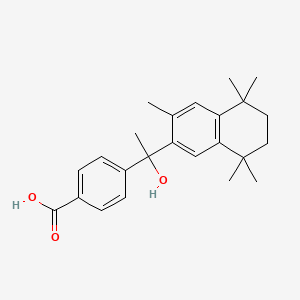

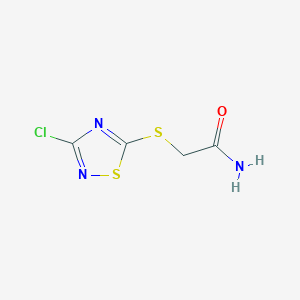

The molecular structure of Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- is complex. It is composed of 9 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- is slightly soluble in water . The specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.Scientific Research Applications

Asymmetric Polymers and Optically Active Polyamides : A study by Overberger and Kozlowski (1972) investigated racemic and optically active hexahydro-5-tert-butoxymethyl-2H-azepin-2-one and their polymerization. The research focused on the optical properties of these polymers, which could be relevant for materials science and engineering (Overberger & Kozlowski, 1972).

Aza-Payne Rearrangement in Synthetic Chemistry : Ibuka (1998) discussed the aza-Payne rearrangement, a synthetic chemistry technique involving N-activated 2-aziridinemethanols. This process is useful for synthesizing various optically active functionalized 1,2-amino alcohols, indicating its application in the synthesis of complex organic compounds (Ibuka, 1998).

Thermoresponsive Polymers : Narumi et al. (2008) developed a method for adjusting thermoresponsivity in polymers using an azido end-functionalized Poly(N‐isopropylacrylamide). This has implications for creating materials with specific thermal properties for industrial applications (Narumi et al., 2008).

Synthesis of Amphiphilic Dinucleoside Phosphate Derivatives : Research by Schott et al. (1994) involved the synthesis of amphiphilic dinucleoside phosphate derivatives, which are a new class of compounds with potential applications in drug delivery systems (Schott et al., 1994).

Identification of Impurities in Pharmaceutical Compounds : Gao et al. (2018) identified and characterized impurities in lisdexamfetamine dimesylate, highlighting the importance of such studies for quality control in pharmaceutical manufacturing (Gao et al., 2018).

Safety and Hazards

Hexanamide is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents. Amides are very weak bases (weaker than water). Imides are less basic yet and in fact react with strong bases to form salts . Specific safety and hazard information for Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- is not available in the retrieved data.

properties

IUPAC Name |

N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-6-azidohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O3/c10-9(17)7(6-15)13-8(16)4-2-1-3-5-12-14-11/h7,15H,1-6H2,(H2,10,17)(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIJKIIWCYUZOD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NC(CO)C(=O)N)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)N[C@@H](CO)C(=O)N)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)

![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)

![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)

![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)